Hydrazine

Catalog No.
S575053
CAS No.
302-01-2
M.F
H4N2
N2H4
N2H4
H2N-NH2
M. Wt
32.046 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazine

CAS Number

302-01-2

Product Name

Hydrazine

IUPAC Name

hydrazine

Molecular Formula

H4N2
N2H4
N2H4
H2N-NH2

Molecular Weight

32.046 g/mol

InChI

InChI=1S/H4N2/c1-2/h1-2H2

InChI Key

OAKJQQAXSVQMHS-UHFFFAOYSA-N

SMILES

NN

Solubility

Miscible (NIOSH, 2024)
Miscible with water /1.0X10+6 mg/L/
Very soluble in water
Miscible with methyl, ethyl, propyl, isobutyl alcohols
Very soluble in ethanol, methanol
For more Solubility (Complete) data for Hydrazine (6 total), please visit the HSDB record page.
1000 mg/mL
Solubility in water: miscible
Miscible

Synonyms

hydrazine, hydrazine dihydrochloride, hydrazine hydrate, hydrazine monohydrate, hydrazine mononitrate, hydrazine nitrate, hydrazine phosphate (1:1), hydrazine phosphate (2:1), hydrazine sulfate, hydrazine sulfate (1:1) monosodium salt, hydrazine sulfate (2:1), hydrazine tartrate, segidrin

Canonical SMILES

NN

Rocket Propellants and Fuels

Hydrazine has a long history as a high-performance rocket propellant and fuel, particularly for spacecraft propulsion. It decomposes exothermically (releases heat) upon contact with a catalyst, generating thrust. Its high specific impulse (measure of engine efficiency) and storability make it ideal for applications like maneuvering satellites and spacecraft attitude control .

Chemical Synthesis

Hydrazine's reducing nature makes it a valuable tool in various organic and inorganic syntheses. It can act as a nucleophile (electron donor) or a reducing agent, facilitating reactions like:

  • Reductive amination: Converting carbonyl groups (C=O) to amines (C-NH₂)
  • Wolff-Kishner reaction: Converting ketones to alkenes
  • Preparation of metal nanoparticles: Reducing metal salts to their elemental forms

Material Science Research

Recent research explores the potential of hydrazine-based compounds in various material science applications:

  • High-voltage rechargeable batteries: Studies investigate hydrazine-embedded heterocyclic compounds as cathode materials for rechargeable lithium batteries, offering promising results for high-voltage and fast-charging capabilities .
  • Polymer synthesis: Hydrazine can be used as a blowing agent in the production of certain polymers, creating foams with specific properties .

Biomedical Research

  • Cancer research: Certain hydrazine derivatives exhibit antitumor activity and are being explored as potential cancer treatment options .
  • Antibacterial properties: Some studies suggest potential antibacterial activity of specific hydrazine derivatives .

Hydrazine, with the chemical formula N2H4\text{N}_2\text{H}_4, is an inorganic compound classified as a hydronitrogen. It is a colorless, oily liquid that emits a strong ammonia-like odor. Hydrazine has a melting point of 2.0C2.0^\circ C and a boiling point of 113.5C113.5^\circ C . This compound is known for its high reactivity and serves as a powerful reducing agent, making it valuable in various industrial applications.

Due to its high reactivity, hydrazine poses significant safety hazards. It is:

  • Highly Toxic: Exposure through inhalation, ingestion, or skin contact can cause severe health problems, including organ damage and even death.
  • Corrosive: Contact with hydrazine can irritate and damage skin and eyes.
  • Flammable: Hydrazine readily ignites and burns with a colorless flame.
, including:

  • Oxidation Reactions: Hydrazine can react with hydroxyl radicals, leading to the formation of nitrogen gas and other products. The dominant mechanism involves hydrogen abstraction, yielding N2H3\text{N}_2\text{H}_3 as an intermediate .
  • Formation of Hydrazones: In the presence of carbonyl compounds, hydrazine can form hydrazones through nucleophilic addition. This reaction is integral to the Wolff-Kishner reduction process, which converts carbonyl compounds to alkanes .
  • Reactions with Acids: Hydrazine reacts with acids and metallic salts to produce various derivatives that are utilized in explosives and agricultural chemicals .

Hydrazine exhibits significant biological activity, although it is primarily recognized for its toxicity. It can cause severe damage to tissues and has been linked to neurotoxic effects, including potential carcinogenicity . Despite its toxic nature, hydrazine is studied for its potential in cancer research and as a precursor for certain pharmaceuticals.

Hydrazine can be synthesized through several methods:

  • Raschig Process: This common method involves the oxidation of ammonia using sodium hypochlorite in the presence of gelatin or glue .
  • Pechiney-Ugine-Kuhlmann Process: This method utilizes hydrogen peroxide and ammonia:
    2NH3+H2O2N2H4+2H2O2\text{NH}_3+\text{H}_2\text{O}_2\rightarrow \text{N}_2\text{H}_4+2\text{H}_2\text{O}
  • Chloramine Reaction: Chloramine reacts with ammonia to yield hydrazine along with hydrogen chloride as a byproduct .

Hydrazine has diverse applications across several industries:

  • Rocket Fuel: It is widely used as a propellant due to its exothermic reaction with oxygen, producing nitrogen gas and water vapor .
  • Corrosion Inhibitor: Employed in water boilers and cooling systems to prevent corrosion .
  • Manufacturing of Foaming Agents: Used in producing azodicarbonamide for polymer foams .
  • Pharmaceuticals and Pesticides: Acts as a precursor in the synthesis of various drugs and agricultural chemicals .

Research on hydrazine interactions often focuses on its reactivity with atmospheric species, particularly hydroxyl radicals. Studies indicate that the reaction pathways are influenced by temperature and pressure, which affect the rate constants for these interactions . Understanding these mechanisms is crucial for predicting hydrazine's behavior in environmental contexts.

Hydrazine shares similarities with several compounds but is unique due to its specific properties and applications:

CompoundChemical FormulaKey Characteristics
AmmoniaNH3\text{NH}_3A simpler nitrogen compound; less reactive than hydrazine.
MethylhydrazineCH3N2H4\text{CH}_3\text{N}_2\text{H}_4A derivative used as a rocket fuel; more stable than hydrazine.
Maleic HydrazideC4H4N2O\text{C}_4\text{H}_4\text{N}_2\text{O}Used in agriculture; less toxic than hydrazine.
HydrazoneVariesProduct formed from hydrazine reactions; used in organic synthesis.

Hydrazine's unique combination of reactivity, toxicity, and utility in propellant technology distinguishes it from these related compounds, making it an essential focus of both industrial application and scientific research.

Physical Description

Hydrazine, anhydrous appears as a colorless, fuming oily liquid with an ammonia-like odor. Flash point 99 °F. Explodes during distillation if traces of air are present. Toxic by inhalation and by skin absorption. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion. Used as a rocket propellant and in fuel cells.
Hydrazine, aqueous solution, with more than 37% hydrazine appears as a colorless aqueous solution. May have an ammonia-like odor. Corrosive. Irritates skin and eyes; irritation to the eyes is delayed. Toxic by ingestion and skin absorption.
Hydrazine, aqueous solution, with not more than 37% hydrazine appears as a colorless aqueous solution containing a maximum of 37% hydrazine by mass. Has an ammonia-like odor. Corrosive. Contact may irritate skin and eyes. Toxic by ingestion and skin absorption.
Other Solid; Liquid
Colorless, fuming, oily liquid with an ammonia-like odor; [NIOSH]
Liquid
COLOURLESS FUMING OILY HYGROSCOPIC LIQUID WITH PUNGENT ODOUR.
Colorless, fuming, oily liquid with an ammonia-like odor.
Colorless, fuming, oily liquid with an ammonia-like odor. [Note: A solid below 36 °F.]

Color/Form

Colorless oily liquid
Colorless fuming, oily liquid ... (Note: A solid below 36 °F)
Anhydrous hydrazine is a waxy solid.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

32.037448136 g/mol

Monoisotopic Mass

32.037448136 g/mol

Boiling Point

236.3 °F at 760 mmHg (EPA, 1998)
113.55 °C
Contracts on freezing. ...One gallon of commercial product weighs 8.38 lbs. ...Dissolves many inorganic substances. ...Forms an azeotropic mixture with water, boiling point (at 760 mm Hg) 120.3 °C, which contains 55 mole-% (68.5 weight-%) N2H4.
BP: 56 °C at 71 mm Hg; 170 deg at 5 atm; 200 °C at 10 atm; 236 °C at 20 atm
114 °C
236.3 °F
236 °F

Flash Point

125.6 °F (EPA, 1998)
Emergency Response Guidebook is for "hydrazine, anhydrous." 100 °F
52 °C (126 °F) - closed cup
100 °F - open cup
40 °C c.c.
125.6 °F
99 °F

Heavy Atom Count

2

Vapor Density

Relative vapor density (air = 1): 1.1

Density

1.011 at 59 °F (EPA, 1998) - Denser than water; will sink
1.0036 g/cu cm
Density: 1.146 at -5 °C/4 °C; 1.0253 at 0 °C/4 °C; 1.024 at 2 °C/4 °C; 1.011 at 15 °C/4 °C; 1.0036 at 25 °C/4 °C; 0.9955 at 35 °C/4 °C
White crystalline powder. MP 198 °C. Density: 1.42. Corrosive. Freely soluble in water, slightly soluble in alcohol /Hydrazine dihydrochloride/
Relative density (water = 1): 1.01
1.01

LogP

log Kow = -2.07
-2.07
-2.1

Odor

Penetrating odor resembling ammonia.
Ammonia-like odo

Odor Threshold

Odor Threshold Low: 3.0 [mmHg]
Odor Threshold High: 4.0 [mmHg]
AIHA detection odor threshold AIHA (mean = 3.7 ppm)
Odor perception threshold for hydrazine is 160 mg/L.

Decomposition

Hazardous decomposition products formed under fire conditions - Nitrogen oxides (NOx).
On contact with metal catalysts (e.g., platinum black; Raney nickel; copper-iron oxide; molybdenum; molybdenum oxides; iridium), it decomposes to ammonia, hydrogen and nitrogen gases which may ignite or explode.
When heated to decomposition it emits highly toxic fumes of /nitrogen oxide/ and /ammonia/.
Air or oxygen is not required for decomposition. ... Decomposes at room temperature or above depending on surface contacted.
The pure compound decomposes on heating or when exposed to ultraviolet radiation to form ammonia, hydrogen, and nitrogen. This reaction may be explosive, especially when catalysed by certain metals and metal oxides.
Decomposition of aqueous hydrazine occurs in the presence of metal catalysts such as platinum or Raney nickel.

Melting Point

36 °F (EPA, 1998)
1.54 °C
MP: 127 °C; soluble in water at 25 °C /Hydrazine monohydroiodide/
2 °C
36 °F

UNII

27RFH0GB4R

Related CAS

1184-66-3 (sulfate)
13464-80-7 (sulfate[2:1])
13464-97-6 (mononitrate)
15823-35-5 (phosphate[1:1])
37836-27-4 (nitrate)
5341-61-7 (di-hydrochloride)
59779-45-2 (phosphate[2:1])
634-62-8 (tartrate)
7803-57-8 (monohydrate)

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Hydrazine is a colorless oily liquid. Below 36 °F it is a waxy solid. Hydrazine mixes easily with water. It is flammable. USE: Hydrazine is an important commercial chemical. It is used as a rocket fuel, for corrosion control in boilers and to make other chemicals such as plastics, agricultural pesticides, plant growth regulators and medicines. Hydrazine had been used to treat cancer patients. EXPOSURE: Workers who use hydrazine may breathe in vapors or have direct skin contact. The general population may be exposed from cigarette smoke. Some people may be exposed when using plumbing solder containing a certain type of hydrazine. If hydrazine is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move slowly into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by certain kinds of microorganisms and chemically in water and soil under very specific conditions, and is not expected to build up in fish. RISK: Data on the potential toxic effects of hydrazine exposure in humans are limited. Skin and eye irritation and allergic reactions have been reported. Limited data suggest that the risk of heart attack may be increased in workers exposed to hydrazine over time. Conjunctivitis, tremor, lethargy, fever, diarrhea, vomiting, irregular heartbeat, and lung, liver, and kidney damage were reported in a fatal case of hydrazine poisoning in which a man was exposed to low air levels over several months. Difficulty in concentration, learning, and memory and mood changes were observed in another worker exposed to hydrazine in the air over time. Case reports of accidental ingestion report similar effects to inhalation poisoning. Severe skin irritation, burns, corrosion, and allergic skin reactions occurred in laboratory animals following direct skin exposure. Toxic effects observed in animals exposed to hydrazine via inhalation, oral, or dermal exposure are similar to effects reported in human case studies. Effects included central nervous system effects and lung, liver, and kidney damage. A slight increase in lung cancer deaths was observed in exposed workers at a hydrazine plant. There were no increases in other types of cancer deaths. In laboratory animals, tumors in the nasal tissue, lungs, thyroid, and colon were increased following lifetime inhalation exposure to hydrazine. Tumors of the lungs, liver, and mammary glands were observed in laboratory animals following lifetime oral exposure to hydrazine. Data on the potential for hydrazine to cause infertility, abortion, or birth defects in laboratory animals are not available. However, smaller reproductive organs, decreased or absent sperm production, and uterine inflammation was reported in laboratory animals exposed to hydrazine, indicating that fertility may be affected. The U.S. EPA IRIS program determined that hydrazine is a probable human carcinogen. The International Agency for Research on Cancer determined that hydrazine is probably carcinogenic to humans. The U.S. National Toxicology Program 14th Report on Carcinogens has determined that hydrazine is reasonably anticipated to be a human carcinogen. These determinations are based on inadequate evidence in humans and sufficient evidence of cancer from studies in laboratory animals. (SRC)

Therapeutic Uses

/EXPL THER/ The response of red cells from patients with sickle cell disease to hydrazine treatment in vitro is to inhibit the sickled morphology, while the metabolic characteristics and osmotic fragility of the cells remain unaltered. However, the oxygen affinity of the sickle cell hemoglobin is decreased.

Vapor Pressure

14.4 mmHg at 77 °F (EPA, 1998)
14.4 [mmHg]
14.4 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 2.1
10 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

Major impurity is water (up to 2.5%), and up to 0.2% of undefined insoluble material ...

Other CAS

302-01-2

Absorption Distribution and Excretion

Absorption of hydrazine through skin in dogs is rapid, and the hydrazine can be detected in femoral /artery/ blood within 30 seconds.
Hydrazino nitrogen (assumed to be largely unchanged hydrazine) is excreted in urine after iv or sc administration of hydrazine in dogs. 5-11% of large doses (50 mg/kg - twice the LD50) is excreted within first 4 hr and approximately 50% of 15 mg/kg dose is excreted within first 2 days after injection.
Hydrazine has been rapidly and well absorbed by the skin, GI tract, and lungs, although its vapors are not absorbed significantly through the skin.
Hydrazine is rapidly absorbed and rapidly distributed to and eliminated from most tissues. It may compete to slow down the formation of glutamine and urea by combining with glutamic acid, carbamyl phosphate, or amino acid precursor of the urea cycle, as a result of which ammonia is released. In mice and rats, a part of the absorbed hydrazine is excreted unchanged and a part as labile conjugates or as acid-hydrolysable derivatives via the urine. When hydrazine is metabolized, a significant amount of nitrogen is produced, which is excreted via the lungs.
For more Absorption, Distribution and Excretion (Complete) data for Hydrazine (6 total), please visit the HSDB record page.

Metabolism Metabolites

Hydrazine has been found to be a primary product of nitrogen fixation by Azotobacter agile.
Hydrazine ... is ... acetylated very rapidly in most species. The reaction is so fast that the monoacetyl metabolite is not detected, and the excreted diacetyl metabolite accounts almost entirely for the administered dose.
Hydrazine is possibly degraded to ammonia, as evidenced by elevation of blood ammonia in dogs given hydrazine; however, diacetylhydrazine is not. ...
(15)N-labeled hydrazine and conventional methods were used to account for approx 75% of single doses of hydrazine (1 mmol/kg). In 48 hr, about 30% appeared in urine as hydrazine and about 20% emerged as derivative that is acid-hydrolyzable to hydrazine. About 25% converted to nitrogen.
For more Metabolism/Metabolites (Complete) data for Hydrazine (10 total), please visit the HSDB record page.
Hydrazines are likely to be more rapidly absorbed into the blood after ingestion or exposure to the skin than after inhalation. Once in the blood, they are probably carried to all the tissues of the body. Soon after exposure, the levels of hydrazines in the tissues fall since they are metabolised in several products such as acetyl-, diacetylhydrazine, pyruvate hydrazone, urea, and acyclic compound (1,4,5,6-tetrahydro-6-oxo-3-pyridazine carboxylic acid). However, these metabolites interacts with some important proteins and might be harmful to the body. Some studies showed that metabolites and unchanged hydrazine leave the body within one day. Small amounts can also be found in the expired air. (L154, A112)

Associated Chemicals

Hydrazine hydrate; 7803-57-8
Hydrazine dihydrochloride; 5341-61-7
Hydrazine monohydrochloride; 2644-70-4
Dimethylhydrazine; 30260-66-3

Wikipedia

Hydrazine
Cortisone

Drug Warnings

... The presence of this compound in inadequately purified or aged medicinal drugs can expose a section of the human population to hydrazine. Two drugs that exemplify this exposure risk are isoniazid and hydralazine. Hydrazine can also be formed during the metabolism of these drugs. Recently, hydrazine was detected in the plasma of 8 healthy male volunteers taking isoniazid for 2 weeks and in the plasma of 8 out of 14 hypertensive patients treated with, among others, hydralazine. After 2 weeks of dosing with isoniazid, the average level of acid-labile hydrazine in men of a slow acetylator phenotype was 2.7 times higher than in men of a rapid acetylator phenotype.

Biological Half Life

Disappearance of hydrazine from blood was biphasic with half-lives of 0.74 and 26.9 hr.
Hydrazine toxicokinetic parameters have been determined in the rabbit. Rabbits received a bolus of 12 mg/kg bw. ...The serum half-life was 2.3 hours and the volume of distribution was 0.63 liters/kg.
Following ip injection of 32 mg hydrazine/kg bw in rats (free base) ... a half-life of 44 min was observed in the blood of the rats during the first 3 hr following exposure, followed by a slower phase with a half-life of 27 hr.
An aqueous solution (700 g/L) was administered dermally at a dose of 12 mg hydrazine (free base)/kg bw to groups of 4 rabbits by fixing a piece of fiber glass screen to an area of shaved skin. The area was not covered, but corrections were made for evaporation loss. ... The half-life of disappearance from serum was 2.3 hr.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Carcinogens, Corrosives, Mutagens, Teratogens, Flammable - 4th degree, Reactive - 3rd degree

Methods of Manufacturing

The preferred method is a two-step process: (1) reaction of sodium hypochlorite and ammonia to yield chloramine (NH2Cl) and sodium hydroxide; (2) reaction of chloramine, ammonia, and sodium hydroxide to yield hydrazine, sodium, chloride, and water. Noteworthy is the need to carry out the reactions in the presence of such colloidal materials as gelatin, glue, or starch to prevent unwanted side reactions that would reduce the yield of hydrazine. An older method utilized the reaction of sodium hypochlorite or calcium hypochlorite with urea.
In the Olin Raschig process ... the production of sodium hypochlorite is carefully controlled. A low temperature is used to prevent decomposition and chlorate formation, and the excess of sodium hydroxide is kept at a low level. The sodium hypochlorite solution is mixed with a threefold excess of ammonia at 5 °C to form chloramine, which is then rapidly added to a 30-fold molar excess of anhydrous ammonia under pressure (20-30 MPa) and heated to 130 °C. The reaction liquor containing 1-2% hydrazine hydrate, is treated as in the conventional Raschig process to give hydrazine hydrate. Anhydrous hydrazine is obtained by removing the water by azeotropic distillation with aniline in a column at atmospheric pressure. Condensation of the vapor yields a two-layer distillate; the aqueous phase is removed and the aniline phase refluxed to the top of the column. Anhydrous hydrazine is recovered as a mixture with aniline, from which it is separated by distillation.
The Bayer process is a variation of the Raschig process and is based on the reaction of chloramine with ammonia in the presence of acetone at pH 12-14. Sodium hypochlorite, acetone, and a 20% aqueous solution of ammonia (molar ratio 1:2:20, respectively) are fed simultaneously and continuously into a reactor at about 35 °C and 200 kPa. Excess ammonia is removed from the reaction mixture by stripping, quenched with water, and recycled to the reactor as an aqueous solution. The aqueous dimethyl ketazine solution, freed from ammonia but containing unreacted acetone, sodium chloride, and organic impurities, is fed into a distillation column where the dimethyl ketazine is recovered as an aqueous azeotrope (containing 55% dimethyl ketazine; by 95 °C at 101.3 kPa) at atmospheric pressure. The injection of acetone into the distillation column is claimed to prevent premature hydrolysis of the ketazine. The byproduct from the still is a solution of sodium chloride containing traces of hydrazine and organic compounds. The solution must be treated before disposal or recycling to electrolysis. The dimethyl ketazine is then hydrolyzed in a distillation column under pressure (0.8-1.2 Mpa), giving acetone, which is recycled to the reactor, and a 10% aqueous solution of hydrazine. The latter is then concentrated to a hydrazine content of 64%.
/In the peroxide process/ ... hydrogen peroxide is the oxidizing agent. The reaction is carried out in the presence of methyl ethyl ketone (MEK) at atmospheric pressure and 50 °C. The ratio of H2O2:MEK:NH3 used is 1:2:4. The hydrogen peroxide is activated by acetamide and disodium hydrogen phosphate or by an arsenic compound. The overall reaction results in the formation of methyl ethyl ketazine in high yield. The mechanism requires the activation of ammonia and hydrogen peroxide as these two reactants, unlike ammonia and hypochlorite in the Bayer process, do not react together. The reaction pathway involves the formation of an oxaziridine intermediate that is able to oxidize ammonia to a hydrazine derivative. Since methyl ethyl ketazine is insoluble in the reaction mixture, it is easily separated by decantation; it is then purified by distillation. The purified ketazine is hydrolyzed under pressure (0.8-10 MPa) to give concentrated aqueous hydrazine and overhead methyl ethyl ketone, which is recycled. The aqueous layer containing the activator is concentrated to remove water and recycled to the reactors after a purge of water-soluble impurities.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Utilities
Hydrazine: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 3503, Issue 2; Procedure: spectrophotometry, visible absorption; Analyte: hydrazine; Matrix: air; Limit of Detection: 0.9 ug/sample.
Method: OSHA 20; Procedure: HPLC; Analyte: hydrazine; Matrix: air; Detection Limit: 1.2 ppb (1.6 ug/cu m).
Method: OSHA 108; Procedure: liquid chromatography using UV detector; Analyte: hydrazine; Matrix: air; Reliable Quantitation Limit: 0.058 ppb (0.076 ug/cu m).
In this study, we report preparation of a high sensitive electrochemical sensor for determination of hydrazine in the presence of phenol in water and wastewater samples. In the first step, we describe synthesis and characterization of ZnO/CNTs nanocomposite with different methods such as transmission electron microscopy (TEM) and X-ray diffraction (XRD). In the second step, application of the synthesis nanocomposite describes the preparation of carbon paste electrode modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide as a high sensitive and selective voltammetric sensor for determination of hydrazine and phenol in water and wastewater samples. The mediated oxidation of hydrazine at the modified electrode was investigated by cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy (EIS). Also, the values of catalytic rate constant (k) and diffusion coefficient (D) for hydrazine were calculated. Square wave voltammetry (SWV) of hydrazine at the modified electrode exhibited two linear dynamic ranges with a detection limit (3sigma) of 8.0 nmol/L. SWV was used for simultaneous determination of hydrazine and phenol at the modified electrode and quantitation of hydrazine and phenol in some real samples by the standard addition method.
For more Analytic Laboratory Methods (Complete) data for Hydrazine (30 total), please visit the HSDB record page.

Clinical Laboratory Methods

A high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for simultaneous quantitative analysis of hydrazine and acetylhydrazine in human plasma based on the strategy of p-tolualdehyde derivatization. The derivatization reactions were easily realized by ultrasonic manipulation for 40min. Good separation of the derivatization products was achieved using a C18 column by gradient elution. The optimized mass transition ion-pairs (m/z) monitored for the two hydrazine derivatives were m/z 237.1 >>> 119.9 and m/z 176.9 >>> 117.8, respectively. The limit of detection (LOD) and limit of quantification (LOQ) for hydrazine were 0.002 and 0.005 ng/mL separately. And they were 0.03 and 0.05 ng/mL for acetylhydrazine, respectively. The linear range was 0.005-50 ng/mL for hydrazine and 0.05-500 ng/mL for acetylhydrazine with R2 greater than 0.999. The recovery range was determined to be 95.38-108.12% with the relative standard deviation (RSD) in the range of 1.24-14.89%. The method was successfully applied to detect 30 clinical plasma samples of pulmonary tuberculosis patients treated with isoniazid. The concentrations were from 0.04-1.99 ng/mL for hydrazine and 0.06-142.43 ng/mL for acetylhydrazine. The results indicated that our developed method had the potential for the detection of hydrazine toxicology in complex biological samples. Furthermore, the method has an important significance to clinical treatment with drugs.
Currently used on F-16 fighter jets and some space shuttles, hydrazine could be released at toxic levels to humans as a result of an accidental leakage or spill. Lower-level exposures occur in industrial workers or as a result of the use of some pharmaceuticals. A method was developed for the quantitation of hydrazine in human urine and can be extended by dilution with water to cover at least six orders of magnitude, allowing measurement at all clinically significant levels of potential exposure. Urine samples were processed by isotope dilution, filtered, derivatized and then quantified by HPLC-MS-MS. The analytical response ratio was linearly proportional to the urine concentration of hydrazine from 0.0493 to 12.3 ng/mL, with an average correlation coefficient R of 0.9985. Inter-run accuracy for 21 runs, expressed as percent relative error (% RE), was Hydrazine has been applied diffusely in most of the chemical industry; however, it is a hazardous environmental pollutant and highly toxic to organisms. Selective, rapid, and sensitive detection of hydrazine thus becomes absolutely necessary in both biological and environmental sciences. Accordingly, fluorescence probes for hydrazine have been paid great attention in recent years. Disclosed here is the near-infrared (NIR) fluorescence probe with a turn-on fluorescent probe CyJ based on the structure-emission property relationships of the NIR dyes containing an acetyl group as the recognizing moiety. This new probe not only can be readily prepared, but also shows excellent sensing properties. First and most important of all, CyJ is highly selective for N2H4 over various anions, cations, and other amino compounds and has a low limit of detection (LOD) of hydrazine (5.4 ppb as fluorescence sensor and 6.1 ppb as UV sensor). Besides, CyJ exhibited a dramatic increase in fluorescence at (lambda)max = 706 nm in the presence of N2H4, and it offers a rapid, colorimetric and vapor sensing detection process for N2H4 in both aqueous solution and diluted human serum. Furthermore, CyJ has good cell-membrane permeability and low cytotoxicity. In addition, we have successfully applied the CyJ to visualize N2H4 in live mouse and, for the first time, in tissues such as the liver, lung, kidney, heart, and spleen.
We report a novel colorimetric and red-emitting fluorescent probe for hydrazine detection based on resorufin platform. This OFF-ON fluorescent probe shows a large (117 nm) red-shifted absorption spectrum and the color changes from colorless to red upon addition of hydrazine in the aqueous solution, which can serve as a "naked-eye" probe for hydrazine. Moreover, this probe also shows a significant fluorescence increase (approximately 16 folds) and excellent linear relationship at physiological pH. Utilizing this sensitive and selective probe, we have successfully detected hydrazine in living cells.
For more Clinical Laboratory Methods (Complete) data for Hydrazine (10 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
It should be stored in glass containers in a cool, dark place. ... It is usually stored under nitrogen to reduce the flammability hazard and to maintain purity.
Detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Provide water for flushing spills or leaks. Tanks should be located in water-filled dikes. Separate from acids, oxidizing materials, metal oxides. Normally stored under nitrogen.
Do not store in the same area as other flammable materials. ... Store in a secure poison location. ... Store separately in a corrosion-resistant location. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where hydrazine may be present, check to make sure that an explosive concentration does not exist. Hydrazine must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), strong acids (such as hydrochloric, sulfuric, and nitric); hydrogen peroxide, and metal oxides since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition, such as smoking and open flames, are prohibited where hydrazine is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Wherever hydrazine is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.

Interactions

The influence of gut microbiota on the toxicity and metabolism of hydrazine has been investigated in germ-free and 'conventional' Sprague Dawley rats using (1)H NMR based metabonomic analysis of urine and plasma. Toxicity was more severe in germ-free rats compared with conventional rats for equivalent exposures indicating that bacterial presence altered the nature or extent of response to hydrazine and that the toxic response can vary markedly in the absence of a functional microbiome.
Pretreatment of Vicia faba root-tip meristems with a nontoxic dose of either hydrazine or N,N'-diformylhydrazine prior to the administration of maleic hydrazide, separated by 2 hr, resulted in a significant reduction of the yield of maleic hydrazide-induced chromatid aberrations compared to control treatments (maleic hydrazide only). This clastogenic adaptation was not observed when the alkylating agent triethylene melamine was used instead of maleic hydrazide. Thus, pretreatment with the hydrazines induces an error-free repair system which reduces maleic hydrazide-induced damage and both hydrazines and maleic hydrazide appear able to induce oxidative DNA lesions.
Administration of the hepatotoxin and carcinogen, inorganic hydrazine, to rodents results in the formation of 7-methylguanine and O6-methylguanine in liver DNA; co-administration of methyl-(14)C-methionine or (14)C-formate with the hydrazine labels the methylguanines, suggesting involvement of the 1-carbon pool in the methylation process. The present study investigates the proposal that the methylation mechanism involves reaction of hydrazine with endogenous formaldehyde to yield formaldehyde hydrazone, which could be metabolized to the potent methylating agent diazomethane. Hamsters were pretreated with methanol, ethanol or cyanamide to alter the endogenous hepatic aldehyde levels prior to administration of hydrazine. Formaldehyde levels were refractory to the pretreatment; hepatic acetaldehyde levels were increased, but hydrazine administration under such conditions did not result in the formation of ethylated guanines in DNA. Methanol and ethanol inhibited hydrazine-induced methylaton of DNA. Hydrazine incubated with liver S9 fraction and calf thymus DNA induced the formation of 7-methylguanine and O6-methylguanine when formaldehyde was present in the incubation system; substitution of formaldehyde with acetaldehyde in the incubation medium did not result in any detectable alkylation of DNA. Both liver microsomal and cytosolic fractions demonstrated heat-labile activity in supporting the hydrazine-induced methylation process. Tetraformyltrisazine or a similar reaction product of hydrazine and formaldehyde, may be a more important intermediate than formaldehyde hydrazone in the hydrazine-induced methylation of DNA.
Hydrazine hepatotoxicity in vivo, as manifested by triglyceride accumulation, depletion of ATP and reduced glutathione (GSH) was shown to be dose related. The effect of pretreatment of rats with various inhibitors and inducers of cytochrome p450 on these dose-response relationships was investigated. Pretreatment with the inhibitor piperonyl butoxide increased triglyceride accumulation whereas pretreatment with the inducers phenobarbital and beta-naphthoflavone resulted in reduced triglyceride accumulation. Pretreatment with the inducers acetone and isoniazid also enhanced triglyceride accumulation. Only phenobarbital pretreatment also significantly reduced glutathione and ATP depletion. A linear correlation was found between hepatic glutathione and ATP levels in non-pretreated animals given various doses of hydrazine. However, exponential relationships were found between hepatic triglycerides and both hepatic ATP and glutathione. The results suggest that i) the hepatotoxicity of hydrazine can be modulated by inducing or inhibiting particular isoenzymes of cytochrome p450, ii) ATP and glutathione depletion may not be directly involved in the development of fatty liver.
For more Interactions (Complete) data for Hydrazine (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Thermally unstable.
Can be stored for years if sealed in glass and kept in a cool, dark place.

Dates

Modify: 2023-08-15

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